molecular formula C8H4ClIN2O B3006966 2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine CAS No. 2092543-98-9

2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine

Cat. No.: B3006966
CAS No.: 2092543-98-9
M. Wt: 306.49
InChI Key: LPFSOYKYLSJFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and an oxazole ring substituted with an iodo group

Preparation Methods

The synthesis of 2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine typically involves multi-step reactionsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired substitutions and ring formations .

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine can be compared with other similar compounds, such as:

    2-Chloro-5-iodopyridine: This compound shares the pyridine ring with chloro and iodo substituents but lacks the oxazole ring.

    5-Iodo-1,2-oxazole: This compound features the oxazole ring with an iodo substituent but lacks the pyridine ring.

    2-Chloro-5-phenylpyridine: This compound has a phenyl group instead of the oxazole ring.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-(6-chloropyridin-3-yl)-5-iodo-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O/c9-7-2-1-5(4-11-7)6-3-8(10)13-12-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFSOYKYLSJFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NOC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.